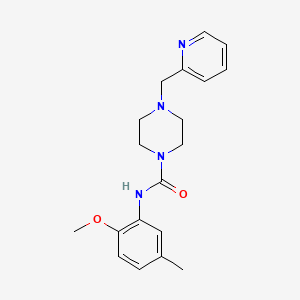![molecular formula C22H27N5O2S B4285214 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
説明
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of BTA-EG4 varies depending on its application. In medicinal chemistry, BTA-EG4 inhibits the activity of enzymes involved in cancer cell proliferation by binding to their active sites. In biochemistry, BTA-EG4 binds to metal ions in biological systems and undergoes a change in fluorescence, allowing for their detection. In materials science, BTA-EG4 is incorporated into polymers, where it forms strong intermolecular interactions, resulting in improved mechanical and thermal properties.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, BTA-EG4 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In biochemistry, BTA-EG4 has been used to detect metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.
実験室実験の利点と制限
BTA-EG4 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and characterization.
将来の方向性
There are several future directions for the study of BTA-EG4, including its potential applications in drug delivery, imaging, and sensing. In drug delivery, BTA-EG4 could be used as a carrier for targeted drug delivery to cancer cells. In imaging, BTA-EG4 could be used as a fluorescent probe for the detection of metal ions in biological systems. In sensing, BTA-EG4 could be used to create sensors for the detection of various analytes in environmental and biological samples.
Conclusion:
In conclusion, BTA-EG4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTA-EG4 could lead to the development of novel materials, drugs, and sensors with significant practical applications.
科学的研究の応用
BTA-EG4 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA-EG4 has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, BTA-EG4 has been used as a fluorescent probe for the detection of metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-propan-2-yloxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-16(2)29-19-6-3-17(4-7-19)14-26-9-11-27(12-10-26)15-22(28)23-18-5-8-20-21(13-18)25-30-24-20/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZQWAQYCZOCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


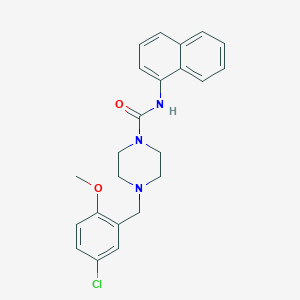
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
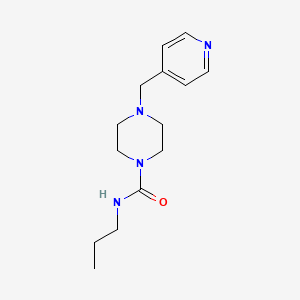
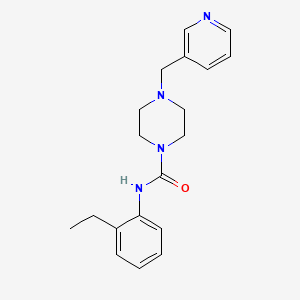

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
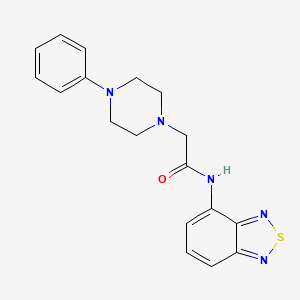
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
